Cas no 1048973-67-6 (Bzo-chmoxizid)

Bzo-chmoxizid structure
Bzo-chmoxizid structure
商品名:Bzo-chmoxizid
CAS番号:1048973-67-6
MF:C22H23N3O2
メガワット:361.436925172806
CID:5598624
PubChem ID:135881485

Bzo-chmoxizid 化学的及び物理的性質

名前と識別子

    • Benzoic acid, (2Z)-2-[1-(cyclohexylmethyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene]hydrazide
    • SCHEMBL3009566
    • CHM-MDA-19
    • W4JEN9G47K
    • SCHEMBL3009568
    • 1048973-67-6
    • N'-[(3Z)-1-(Cyclohexylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
    • N'-[(3Z)-1-(cyclohexylmethyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
    • CHEMBL514565
    • DTXSID401341996
    • BDBM50273183
    • N-[(3Z)-1-(Cyclohexylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
    • HTPDZRIIOLCPPS-ATJXCDBQSA-N
    • BZO-CHMOXIZID
    • Bzo-chmoxizid
    • インチ: 1S/C22H23N3O2/c26-21(17-11-5-2-6-12-17)24-23-20-18-13-7-8-14-19(18)25(22(20)27)15-16-9-3-1-4-10-16/h2,5-8,11-14,16,27H,1,3-4,9-10,15H2/b24-23+
    • InChIKey: UTCMVXRMYYFCMH-WCWDXBQESA-N
    • ほほえんだ: OC1=C(C2C=CC=CC=2N1CC1CCCCC1)/N=N/C(C1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 361.17902698g/mol
  • どういたいしつりょう: 361.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 526
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.9
  • トポロジー分子極性表面積: 67Ų

Bzo-chmoxizid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P027SXS-1mg
BZO-CHMOXIZID
1048973-67-6 ≥98%
1mg
$124.00 2023-12-26
1PlusChem
1P027SXS-5mg
BZO-CHMOXIZID
1048973-67-6 ≥98%
5mg
$339.00 2023-12-26

Bzo-chmoxizid 関連文献

Bzo-chmoxizidに関する追加情報

Introduction to Bzo-chmoxizid (CAS No. 1048973-67-6): A Compound with Emerging Potential in Chemical and Pharmaceutical Research

The compound Bzo-chmoxizid (CAS No. 1048973-67-6) represents a fascinating subject of study in the realm of chemical and pharmaceutical research. This introduction delves into the compound's structural characteristics, its potential applications, and the latest research findings that highlight its significance in modern science.

Bzo-chmoxizid, chemically known as 2-benzoyl-3-hydroxy-4-methoxyxanthone, is a xanthone derivative that has garnered attention due to its unique molecular structure and biological properties. Xanthones are a class of naturally occurring compounds found in various plants, particularly in the mangrove plant species. They are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The specific modification of xanthone with a benzoyl group at the 2-position and hydroxyl and methoxy groups at the 3- and 4-positions, respectively, imparts distinct chemical and biological properties to Bzo-chmoxizid.

The structural features of Bzo-chmoxizid make it an intriguing candidate for further investigation. The benzoyl group enhances the compound's lipophilicity, potentially improving its bioavailability and membrane permeability. This characteristic is particularly relevant in drug design, where optimizing bioavailability is crucial for therapeutic efficacy. Additionally, the presence of hydroxyl and methoxy groups suggests that Bzo-chmoxizid may exhibit significant interactions with biological targets, such as enzymes and receptors.

Recent research has begun to explore the pharmacological potential of Bzo-chmoxizid. Studies have indicated that this compound demonstrates promising antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant activity of Bzo-chmoxizid is attributed to its ability to scavenge free radicals and inhibit reactive oxygen species (ROS) generation.

Moreover, investigations have revealed that Bzo-chmoxizid exhibits notable anti-inflammatory effects. In preclinical studies, it has been shown to reduce inflammation by modulating key pro-inflammatory pathways such as NF-κB and MAPK. These findings suggest that Bzo-chmoxizid could be a valuable candidate for developing novel anti-inflammatory therapies.

The antimicrobial activity of Bzo-chmoxizid is another area of interest. Research has demonstrated that this compound can inhibit the growth of various bacterial strains, including some multidrug-resistant bacteria. This property is particularly significant in the context of rising antibiotic resistance worldwide. The mechanism by which Bzo-chmoxizid exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and membrane integrity.

In addition to its biological activities, the chemical stability of Bzo-chmoxizid makes it a suitable candidate for further development into a pharmaceutical agent. Studies have shown that this compound remains stable under various storage conditions, suggesting its potential for formulation into stable drug products.

The synthesis of Bzo-chmoxizid (CAS No. 1048973-67-6) involves a multi-step organic synthesis process that requires precise control over reaction conditions to ensure high yield and purity. The benzoylation step at the 2-position of the xanthone core is particularly critical and requires careful optimization to achieve the desired product structure.

The latest advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like Bzo-chmoxizid. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to improve reaction efficiency and reduce waste generation. These innovations not only enhance the feasibility of producing large quantities of Bzo-chmoxizid but also contribute to more sustainable chemical manufacturing practices.

The pharmacokinetic properties of Bzo-chmoxizid are also being actively studied to understand its absorption, distribution, metabolism, excretion (ADME) profile. Preliminary data suggest that this compound exhibits good oral bioavailability and distributes widely throughout various tissues upon administration. These findings are crucial for determining appropriate dosage regimens and predicting potential side effects.

Ongoing clinical trials are evaluating the safety and efficacy of derivatives similar to Bzo-chmoxizid in human subjects. While these trials focus on related compounds rather than the parent molecule itself, they provide valuable insights into its potential therapeutic applications. The results from these trials will help guide future research efforts aimed at developing novel treatments based on xanthone derivatives like Bzo-chmoxizid.

The future prospects for research on compounds like Bzo-chmoxizid (CAS No.1048973-67-6< stronf >) )are promising . As our understandingof their mechanisms grows , so too does our abilityto harness their potentialfor treating various diseases . With continuedinvestment in both basicand applied research , we can expectto see more innovativeuses emergefor this remarkablenatural product . p >

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.